molecular formula C20H24N2O3 B11534046 4-methyl-N'-{[2-methyl-5-(propan-2-yl)phenoxy]acetyl}benzohydrazide

4-methyl-N'-{[2-methyl-5-(propan-2-yl)phenoxy]acetyl}benzohydrazide

Cat. No.: B11534046
M. Wt: 340.4 g/mol
InChI Key: AGBHSSKSLDKRKG-UHFFFAOYSA-N
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Description

4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with specific substituents that contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 2-methyl-5-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine or a substituted hydrazine to form the benzohydrazide core.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE: shares similarities with other benzohydrazide derivatives, such as:

Uniqueness

The uniqueness of 4-METHYL-N’-{2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETYL}BENZOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-N'-[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C20H24N2O3/c1-13(2)17-10-7-15(4)18(11-17)25-12-19(23)21-22-20(24)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

AGBHSSKSLDKRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)COC2=C(C=CC(=C2)C(C)C)C

Origin of Product

United States

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